molecular formula C7H5BF3IO3 B599201 5-Iodo-2-trifluoromethoxyphenylboronic acid CAS No. 1256355-12-0

5-Iodo-2-trifluoromethoxyphenylboronic acid

Cat. No. B599201
CAS RN: 1256355-12-0
M. Wt: 331.824
InChI Key: HFPPAYYLWWNTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 5-Iodo-2-trifluoromethoxyphenylboronic acid is represented by the InChI code 1S/C7H5BF3IO3/c9-7(10,11)15-6-2-1-4(12)3-5(6)8(13)14/h1-3,13-14H . The molecular weight is 331.83 .


Physical And Chemical Properties Analysis

5-Iodo-2-trifluoromethoxyphenylboronic acid is a solid substance . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic .

Scientific Research Applications

Organic Synthesis

5-Iodo-2-trifluoromethoxyphenylboronic acid: is a valuable compound in organic synthesis. It is often used in Suzuki coupling reactions, which are pivotal for creating carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Drug Discovery

In the realm of drug discovery, this boronic acid derivative serves as a versatile building block. It can be used to introduce trifluoromethoxy phenyl motifs into drug candidates, which can significantly alter the biological activity and metabolic stability of these molecules .

Material Science

The compound finds its application in material science due to its ability to form stable covalent bonds with various substrates. This property is exploited in the development of functional materials, such as sensors or catalysts that require the incorporation of boronic acid functionalities .

Agricultural Research

In agricultural research, 5-Iodo-2-trifluoromethoxyphenylboronic acid can be utilized to synthesize novel compounds with potential use as pesticides or herbicides. The introduction of the trifluoromethoxy group can lead to compounds with enhanced activity and selectivity .

Environmental Studies

This compound is also used in environmental studies, particularly in the detection and quantification of various environmental pollutants. Its ability to interact with different chemical species makes it a useful reagent in analytical methods .

Biochemistry

In biochemistry, 5-Iodo-2-trifluoromethoxyphenylboronic acid is used to study protein interactions and enzyme activities. Boronic acids can reversibly bind to sugars and other diols, which is beneficial in enzyme inhibition studies and the development of biosensors .

Medical Research

The compound’s role in medical research is linked to its potential in developing diagnostic agents and therapeutics. Its boronic acid group can be used to create compounds that target specific biological pathways or structures within the body .

Chemical Engineering

In chemical engineering, this compound is applied in the synthesis of advanced materials and chemicals. Its unique properties enable the creation of novel catalysts and the modification of surface properties, which are crucial in various industrial processes .

properties

IUPAC Name

[5-iodo-2-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3IO3/c9-7(10,11)15-6-2-1-4(12)3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPPAYYLWWNTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)I)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681719
Record name [5-Iodo-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-trifluoromethoxyphenylboronic acid

CAS RN

1256355-12-0
Record name [5-Iodo-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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